molecular formula C11H14ClNO B2530177 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride CAS No. 2378506-62-6

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride

Cat. No. B2530177
CAS RN: 2378506-62-6
M. Wt: 211.69
InChI Key: WFPRRSYOOVVQOF-UHFFFAOYSA-N
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Description

“2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride” is a chemical compound with the IUPAC name 2-ethyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . It has a molecular weight of 211.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride” are not detailed in the retrieved sources, similar compounds such as 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones have been synthesized through sequential reactions of 2-alkynylanilines with ketones .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRRSYOOVVQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride

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